Methyl 2-(3-fluoro-4-methoxyphenyl)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-fluoro-4-methoxyphenyl)acetate can be synthesized through several methods. One common route involves the esterification of 3-fluoro-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 3-fluoro-4-methoxyphenylacetic acid.
Reduction: 3-fluoro-4-methoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-fluoro-4-methoxyphenyl)acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-fluoro-4-methoxyphenylacetic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyphenylacetate: Similar structure but lacks the fluorine atom.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains multiple fluorine atoms and different functional groups
Uniqueness
Methyl 2-(3-fluoro-4-methoxyphenyl)acetate is unique due to the presence of both a methoxy group and a fluorine atom on the aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 2-(3-fluoro-4-methoxyphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMAQFMVLAJQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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